N-(5-chloro-2-methoxyphenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
CAS No.: 866872-62-0
Cat. No.: VC11902066
Molecular Formula: C19H19ClN4O3
Molecular Weight: 386.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866872-62-0 |
|---|---|
| Molecular Formula | C19H19ClN4O3 |
| Molecular Weight | 386.8 g/mol |
| IUPAC Name | N-(5-chloro-2-methoxyphenyl)-1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxamide |
| Standard InChI | InChI=1S/C19H19ClN4O3/c1-4-27-15-8-6-14(7-9-15)24-12(2)18(22-23-24)19(25)21-16-11-13(20)5-10-17(16)26-3/h5-11H,4H2,1-3H3,(H,21,25) |
| Standard InChI Key | MKJVLUAVORYREA-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)OC)C |
| Canonical SMILES | CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)OC)C |
Introduction
Structural and Chemical Profile
Molecular Architecture
The compound’s structure integrates a 1,2,3-triazole ring linked to two aryl groups and a carboxamide moiety:
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Position 1: 4-Ethoxyphenyl group (electron-donating ethoxy substituent).
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Position 4: Carboxamide group bonded to a 5-chloro-2-methoxyphenyl ring (chloro and methoxy substituents).
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Position 5: Methyl group enhancing steric stability.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉ClN₄O₃ |
| Molecular Weight | 386.8 g/mol |
| CAS Number | 866872-62-0 |
| IUPAC Name | N-(5-chloro-2-methoxyphenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide |
| SMILES | CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)OC)C |
The ethoxy and methoxy groups enhance lipophilicity, potentially improving membrane permeability, while the chloro substituent may influence electronic interactions with biological targets .
Synthesis and Reactivity
Synthetic Pathways
The compound is typically synthesized via a multi-step approach:
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Triazole Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between an alkyne and azide precursor.
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Functionalization: Sequential substitution reactions introduce the ethoxy, methoxy, and chloro groups.
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Carboxamide Coupling: Amidation of the triazole carboxylate with 5-chloro-2-methoxyaniline .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cycloaddition | CuI, DIPEA, DMF, 80°C | 65–75% |
| Etherification | NaH, alkyl halide, THF | 50–60% |
| Amidation | EDC/HOBt, DCM, rt | 70–80% |
Chemical Stability
The triazole ring exhibits stability under physiological conditions, while the ethoxy and methoxy groups may undergo oxidative demethylation in hepatic microsomes . Hydrolysis of the carboxamide bond is negligible at neutral pH but possible under acidic or basic conditions.
Biological Activities and Mechanisms
Hypothesized Pharmacological Effects
Though direct studies are sparse, structural analogs suggest potential activities:
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Antimicrobial: Triazole derivatives disrupt fungal cytochrome P450 (e.g., lanosterol 14α-demethylase), a mechanism exploited by fluconazole .
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Anticancer: FGFR1 and PXR inhibitors with triazole scaffolds show nanomolar IC₅₀ values, implying kinase modulation .
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Anti-inflammatory: COX-1/COX-2 inhibition observed in similar carboxamides (e.g., IC₅₀ = 39.8–68.2 μM) .
Table 3: Comparative Bioactivity of Triazole Analogs
| Compound | Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| SPA70 (PXR inhibitor) | PXR binding | 0.21 μM | |
| 9u (FGFR1 inhibitor) | FGFR1 kinase | 3.3 nM | |
| 4b (COX-2 inhibitor) | COX-2 | 68.2 μM |
Molecular Docking Insights
Computational models predict that the chloro and methoxy groups engage in halogen bonding and hydrophobic interactions with kinase ATP-binding pockets, while the triazole nitrogen forms hydrogen bonds with catalytic residues .
Comparative Analysis with Structural Analogs
Substituent Effects on Activity
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Ethoxy vs. Methoxy: Ethoxy groups enhance metabolic stability compared to methoxy.
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Chloro Substituent: Chlorine at the 5-position increases electrophilicity, potentially improving target affinity.
Table 4: Analog Comparison
Research Gaps and Future Directions
Unanswered Questions
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Specific Target Affinity: No data exist on binding to FGFR, PXR, or COX isoforms.
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Pharmacokinetics: Absorption, distribution, and toxicity profiles remain uncharacterized.
Proposed Studies
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